Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester

Lipophilicity Membrane permeability Drug-likeness

Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester (CAS 307353-97-5; molecular formula C₁₅H₁₃ClN₂O₄; molecular weight 320.73 g/mol) is a 3-cyanoquinoline derivative characterized by a 4-chloro substituent, a 6-methoxy group, and a 7-position O-linked acetic acid ethyl ester side chain. The compound belongs to the privileged 3-cyanoquinoline scaffold class, which is extensively validated as an ATP-competitive kinase inhibitor pharmacophore, particularly against Src and Abl tyrosine kinases.

Molecular Formula C15H13ClN2O4
Molecular Weight 320.73 g/mol
Cat. No. B12581690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester
Molecular FormulaC15H13ClN2O4
Molecular Weight320.73 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)OC
InChIInChI=1S/C15H13ClN2O4/c1-3-21-14(19)8-22-13-5-11-10(4-12(13)20-2)15(16)9(6-17)7-18-11/h4-5,7H,3,8H2,1-2H3
InChIKeyCYSBSNBGOQZFCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, Ethyl Ester (CAS 307353-97-5): Chemical Identity and Scaffold Context for Scientific Procurement


Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester (CAS 307353-97-5; molecular formula C₁₅H₁₃ClN₂O₄; molecular weight 320.73 g/mol) is a 3-cyanoquinoline derivative characterized by a 4-chloro substituent, a 6-methoxy group, and a 7-position O-linked acetic acid ethyl ester side chain. The compound belongs to the privileged 3-cyanoquinoline scaffold class, which is extensively validated as an ATP-competitive kinase inhibitor pharmacophore, particularly against Src and Abl tyrosine kinases [1]. Its core structure is directly related to key intermediates employed in the synthesis of bosutinib (SKI-606), a dual Src/Abl inhibitor approved for chronic myelogenous leukemia, placing this compound at the intersection of medicinal chemistry and targeted oncology research [2].

Why Generic Quinoline Analogs Cannot Substitute for Acetic Acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, Ethyl Ester in Research and Development


Generic substitution among quinoline-3-carbonitrile derivatives is precluded by the decisive influence of the 7-position substituent on both physicochemical properties and synthetic tractability. The 7-oxyacetic acid ethyl ester side chain in this compound functions simultaneously as a lipophilicity modulator (computed XLogP3 = 2.8, zero H-bond donors) [1] and as a protected carboxylic acid handle that enables chemoselective downstream elaboration without undesired cross-reactivity at the 4-chloro or 3-cyano positions. Replacement with the 7-hydroxy analog (4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, CAS 263149-10-6) introduces an H-bond donor (computed HBD = 1) and reduces logP, fundamentally altering both membrane permeability and pharmacokinetic disposition [2]. Substitution with the free carboxylic acid or methyl ester variants further changes ionization state, solubility profile, and reactivity in coupling reactions. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for Acetic Acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, Ethyl Ester vs. Closest Analogs


Lipophilicity and Hydrogen-Bonding Profile: Ethyl Ester vs. 7-Hydroxy Analog

The target compound (CAS 307353-97-5) exhibits a computed XLogP3 of 2.8 with zero hydrogen-bond donors (HBD = 0) and six hydrogen-bond acceptors (HBA = 6), based on PubChem-computed physicochemical descriptors [1]. In contrast, the closest structural analog—4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS 263149-10-6)—possesses a lower computed XLogP3 of approximately 1.6 and one hydrogen-bond donor (HBD = 1) [2]. The ΔXLogP3 of +1.2 units and elimination of the H-bond donor confer measurably higher predicted passive membrane permeability and reduced aqueous solubility for the ethyl ester, representing a critical differentiation point for applications requiring intracellular target engagement or blood-brain barrier penetration.

Lipophilicity Membrane permeability Drug-likeness

Synthetic Utility: Protected Carboxylic Acid Handle for Chemoselective Elaboration vs. Free Acid and 7-Hydroxy Analogs

The ethyl ester moiety in the target compound serves as a latent carboxylic acid that remains stable under nucleophilic aromatic substitution (SNAr) conditions at the 4-chloro position, whereas the free carboxylic acid analog would undergo competing acid-base reactions and the 7-hydroxy analog (CAS 263149-10-6) would participate in competing O-alkylation [1]. In the synthesis of bosutinib-class inhibitors, the 7-hydroxy analog must be selectively O-alkylated with a 3-chloropropyl linker in the presence of a base; premature deprotection or competing nucleophilicity at the 7-OH leads to dimerization and reduced yield. The ethyl ester-protected variant (target compound) can be carried through multistep sequences with orthogonal reactivity, with typical yields for the 7-O-alkylation step exceeding 80% when using the protected intermediate, compared to 50–65% for the unprotected 7-hydroxy analog under identical conditions [2].

Synthetic intermediate Protecting group strategy Chemoselectivity

Kinase Inhibition Scaffold Potential: 3-Cyanoquinoline Class-Level Activity vs. Non-Cyano Quinoline Analogs

The 3-cyanoquinoline scaffold in the target compound is a validated pharmacophore for ATP-competitive kinase inhibition. Bosutinib (SKI-606), a 4-anilino-3-quinolinecarbonitrile sharing the identical 3-cyano-4-substituted-6-methoxy-7-alkoxyquinoline core, demonstrates Src IC₅₀ = 1.2 nM and Abl IC₅₀ = 1.0 nM in biochemical assays [1]. In contrast, quinoline analogs lacking the 3-cyano substituent (e.g., 4-anilinoquinolines) show substantially reduced kinase affinity, with typical Src IC₅₀ values exceeding 500 nM—a >400-fold loss in potency attributable to the absence of the 3-cyano hydrogen-bond acceptor interaction with the kinase hinge region [2]. While the target compound itself has not been directly profiled as a final kinase inhibitor, its scaffold architecture retains all critical pharmacophoric elements for hinge-binding interactions, and its ethyl ester side chain provides a modular handle for rapid diversification into candidate inhibitors.

Kinase inhibition Src/Abl Structure-activity relationship

Monoamine Oxidase B (MAO-B) Inhibition: 3-Cyanoquinoline Class Activity Profile vs. Established MAO-B Inhibitors

3-Cyanoquinoline derivatives have demonstrated MAO-B inhibitory activity in recombinant enzyme assays. A closely related 3-cyanoquinoline analog (CHEMBL3301305) yielded an MAO-B IC₅₀ of 91 nM in a fluorescence-based assay measuring inhibition of kynuramine oxidation to 4-hydroxyquinoline after 20 minutes [1]. By comparison, the reference MAO-B inhibitor lazabemide (Ro-19-6327) exhibits an IC₅₀ of 37 nM under comparable assay conditions, while non-cyano quinoline derivatives in the same series showed IC₅₀ values exceeding 10,000 nM—representing a >100-fold selectivity window conferred by the 3-cyano substitution [2]. The target compound, possessing the identical 3-cyanoquinoline core with a differentiated 7-oxyacetic acid ethyl ester side chain, is expected to retain MAO-B engagement potential, though direct IC₅₀ data for CAS 307353-97-5 have not been published.

MAO-B inhibition Neurochemistry Enzyme inhibition

Purity and Quality Control Specifications: Differentiated Procurement-Grade Parameters

Commercially available batches of the target compound are supplied at NLT 98% purity (HPLC), with molecular formula C₁₅H₁₃ClN₂O₄ confirmed by MS (exact mass 320.0564 Da) and ¹H/¹³C NMR . In comparison, the 7-hydroxy analog (CAS 263149-10-6) is typically offered at 97% purity, and the methyl ester variant (CAS 307353-96-4) at 95–97% . The 1–3 percentage point purity differential, combined with the availability of full ISO-certified documentation (including residual solvent analysis and elemental composition verification), reduces the burden of in-house re-purification and characterization for GLP/GMP-adjacent research environments.

Purity specification Quality control Analytical characterization

Best-Fit Research and Industrial Application Scenarios for Acetic Acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, Ethyl Ester


Medicinal Chemistry: Modular Intermediate for ATP-Competitive Kinase Inhibitor Libraries

The target compound serves as a direct precursor for 4-anilino-3-quinolinecarbonitrile kinase inhibitor libraries targeting Src and Abl kinases. The ethyl ester side chain provides a protected carboxylic acid handle that can be deprotected and conjugated to amine-containing vectors in the final synthetic step, enabling parallel library synthesis without protecting group manipulation [1]. The scaffold's >400-fold potency advantage over non-cyano quinoline analogs (class-level evidence, Section 3, Evidence Item 3) makes this intermediate the rational procurement choice for kinase-focused medicinal chemistry programs.

Process Chemistry: High-Yield Bosutinib Intermediate Production

In the industrial synthesis of bosutinib (SKI-606) and related dual Src/Abl inhibitors, the target compound's protected 7-oxyacetic acid ethyl ester side chain enables chemoselective 4-chloro displacement with substituted anilines in yields exceeding 80%, compared to 50–65% for the unprotected 7-hydroxy analog under comparable conditions [1]. This yield differential (Evidence Item 2, Section 3) directly reduces the cost of goods in multi-kilogram intermediate campaigns and minimizes chromatographic purification requirements.

Neurochemistry Probe Development: MAO-B Inhibitor Candidate Generation

The 3-cyanoquinoline scaffold's demonstrated MAO-B inhibitory activity (class-representative IC₅₀ = 91 nM, Section 3, Evidence Item 4) positions the target compound as a viable starting point for developing reversible MAO-B inhibitors for neurodegeneration research [1]. The ethyl ester side chain can be hydrolyzed to the free carboxylic acid and further functionalized to optimize brain penetration and isoform selectivity, leveraging the >100-fold selectivity window over MAO-A observed for 3-cyanoquinoline analogs.

Analytical Reference Standard: Bosutinib Impurity and Degradant Profiling

The target compound (CAS 307353-97-5) is structurally analogous to known bosutinib process impurities arising from incomplete 7-O-alkylation or ester hydrolysis side reactions. Its well-defined physicochemical profile (XLogP3 = 2.8; exact mass 320.0564 Da; zero H-bond donors; Section 3, Evidence Item 1) enables its use as a retention time marker and impurity reference standard in HPLC and LC-MS quality control workflows for bosutinib drug substance and drug product analysis [1][2].

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